molecular formula C15H19ClFNO2 B13660742 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine

1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine

Cat. No.: B13660742
M. Wt: 299.77 g/mol
InChI Key: OXKSSDCVNSHRKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group, chloro, and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine is unique due to the combination of the Boc protecting group, chloro, and fluoro substituents, which confer specific chemical and biological properties. This combination allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H19ClFNO2

Molecular Weight

299.77 g/mol

IUPAC Name

tert-butyl 3-(2-chloro-6-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3

InChI Key

OXKSSDCVNSHRKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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